molecular formula C3H7O6P B1238378 L-Phospholactate CAS No. 28238-07-5

L-Phospholactate

Cat. No.: B1238378
CAS No.: 28238-07-5
M. Wt: 170.06 g/mol
InChI Key: CSZRNWHGZPKNKY-REOHCLBHSA-N
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Description

L-Phospholactate, also known as (2R)-2-(phosphonooxy)propanoic acid, is an organic compound belonging to the class of monoalkyl phosphates. It contains a phosphate group linked to an alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phospholactate can be synthesized through several methods. One common approach involves the phosphorylation of lactic acid. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride, and the reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale chemical reactors. The process involves the continuous addition of lactic acid and the phosphorylating agent, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Phospholactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Phospholactate has several scientific research applications:

Mechanism of Action

L-Phospholactate exerts its effects by interacting with specific molecular targets, such as enzymes involved in metabolic pathways. One known target is pyruvate kinase, an enzyme that plays a crucial role in glycolysis. This compound binds to the active site of pyruvate kinase, modulating its activity and influencing the overall metabolic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific phosphate group, which imparts distinct chemical and biological properties. Its ability to interact with enzymes like pyruvate kinase sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

(2S)-2-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZRNWHGZPKNKY-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416117
Record name L-PHOSPHOLACTATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28238-07-5
Record name L-PHOSPHOLACTATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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